Dichloroisocyanuric acid

Description

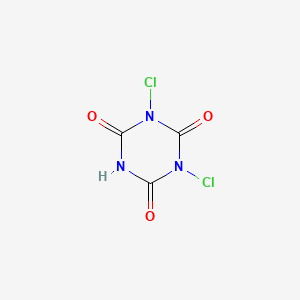

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJLBZWIKQJOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2N3O3 | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2244-21-5 (potassium salt), 2893-78-9 (hydrochloride salt), 51580-86-0 (hydrochloride salt dihydrate) | |

| Record name | Troclosene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8024993 | |

| Record name | Dichloro-1,3,5-triazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichloroisocyanuric acid, solid is a white crystalline solid with an odor of chlorine. The material itself is noncombustible but if contaminated with a combustible material ignition can result. It will accelerate the burning of combustible materials. Contact with ammonium compounds or hydrated salts can cause a very vigorous chemical reaction. It may vigorously react with small quantities of water releasing chlorine gas. Prolonged exposure to fire or heat of the material may result in the vigorous decomposition of the material and the rupturing of its containers. Material containing less than 39 percent available chlorine will undergo reactions as described above though it may be longer to initiate and the resulting reaction may not be as vigorous. It is used as a dry bleach in household cleaning compounds and swimming pool disinfectants., Water or Solvent Wet Solid, White solid; Slightly hygroscopic; [Hawley] Strong odor of chlorine; [HSDB] | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (<1 mg/ml at 81 °F) (NTP, 1992), Readily soluble in polar organic solvents (ketones, nitriles, esters), Moderately soluble in water, Aqueous solubility = 0.7% at 20 °C | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Powder: 34 lb/cu f;, granular 53 lb/cu ft (loose bulk, approximate) | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder, granules, White crystals | |

CAS No. |

2782-57-2 | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroisocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troclosene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troclosene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro-1,3,5-triazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro-1,3,5-triazinetrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROCLOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHR838Y52L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

437 °F (NTP, 1992), 226.6 °C | |

| Record name | DICHLOROISOCYANURIC ACID, DRY | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3152 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichloroisocyanuric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5897 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dichloroisocyanuric acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroisocyanuric acid (DCCA) is a well-established N-chloro-s-triazinetrione compound widely recognized for its efficacy as a stable source of active chlorine. This technical guide provides an in-depth exploration of the chemical properties and molecular structure of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. This document details the compound's physical and chemical characteristics, outlines experimental protocols for its synthesis, and presents its spectral data. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a deeper understanding of its chemical behavior.

Chemical Properties and Structure

This compound, with the chemical formula C₃HCl₂N₃O₃, is a white crystalline solid characterized by a distinct chlorine-like odor.[1][2] It is a potent oxidizing agent and finds extensive application as a disinfectant, sanitizer, and bleaching agent.[3][4] The molecule consists of a triazine ring with two chlorine atoms attached to nitrogen atoms, rendering it a reactive yet stable chlorine-releasing compound.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃HCl₂N₃O₃ | [5] |

| Molar Mass | 197.96 g/mol | [5] |

| Appearance | White crystalline solid | [1][2] |

| Odor | Chlorine-like | [1][2] |

| Melting Point | 225 °C (decomposes) | [5] |

| Density | 2.2 g/cm³ | [5] |

| Solubility | Insoluble in water | [6] |

Chemical Reactivity

This compound is a strong oxidizing agent and should be handled with care.[4] It reacts with water to release chlorine gas and hydrolyzes to form hypochlorous acid (HOCl) and cyanuric acid, which is the basis for its disinfecting properties.[5] The compound is known to be incompatible with combustible materials, strong bases, and reducing agents.[4]

Molecular Structure

The molecular structure of this compound is based on a 1,3,5-triazinane-2,4,6-trione ring. Two of the nitrogen atoms in the ring are bonded to chlorine atoms, while the third nitrogen is bonded to a hydrogen atom. This structure is responsible for its stability and its ability to release chlorine in a controlled manner.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in the laboratory via the chlorination of cyanuric acid. A general procedure is outlined below.

Materials:

-

Cyanuric acid

-

Liquid caustic soda (30%)

-

Chlorine gas

-

Sodium hypochlorite (B82951) solution (10%)

Procedure:

-

In a reaction vessel, dissolve a specific amount of cyanuric acid in liquid caustic soda (30%) at a molar ratio of 1:2.0-2.4, maintaining the temperature between 15-40°C with stirring until the cyanuric acid is completely dissolved, forming a disodium (B8443419) cyanurate solution.[7]

-

Slowly introduce chlorine gas into the solution. Monitor the pH of the solution, and stop the chlorine gas supply when the pH drops to approximately 4.5.[7]

-

Control the reaction system temperature at 25-30°C and add 10% sodium hypochlorite solution dropwise.[7]

-

Continue stirring for an additional 30 minutes.[7]

-

Collect the resulting white crystals by vacuum filtration.[7]

Purification by Recrystallization

While specific recrystallization protocols for this compound are not extensively detailed in readily available literature, a general approach can be employed based on its solubility characteristics. Since it is nearly insoluble in cold water but more soluble in hot water, recrystallization from water is a viable method.[6]

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling water to form a saturated solution.

-

If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the crystals thoroughly, as the presence of moisture can decrease the storage stability of the final product.[8]

Spectral Data

Infrared (IR) Spectroscopy

-

N-H stretch: A peak in the region of 3400-3250 cm⁻¹ (medium intensity).

-

C=O stretch (amide): Strong absorptions in the range of 1760-1665 cm⁻¹.

-

C-N stretch: Peaks in the 1335–1250 cm⁻¹ region.

-

N-Cl stretch: Expected in the lower frequency region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound are not widely published. However, a ¹³C NMR spectrum for its sodium salt, sodium dichloroisocyanurate, is available.[1] For this compound, the following signals would be anticipated in the ¹³C NMR spectrum:

-

Carbonyl carbons (C=O): Resonances in the range of 165-190 ppm, typical for amide carbonyls.[10]

The ¹H NMR spectrum would be expected to show a signal for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.

Mass Spectrometry

Key Reaction Pathways

Hydrolysis

The primary mode of action for this compound as a disinfectant is its hydrolysis in water to produce hypochlorous acid (HOCl), a potent antimicrobial agent.[11] This is an equilibrium reaction where DCCA releases chlorine, which then reacts with water.

Conclusion

This compound remains a significant compound in various scientific and industrial applications due to its effective and stable chlorine-releasing properties. This guide has provided a detailed overview of its chemical and physical properties, molecular structure, synthesis, and reactivity. The presented experimental protocols and reaction pathway visualizations offer a practical resource for researchers. Further investigation into the detailed spectral analysis (NMR and Mass Spectrometry) of the pure acid would be a valuable addition to the existing body of knowledge.

References

- 1. Sodium dichloroisocyanurate(2893-78-9) 13C NMR [m.chemicalbook.com]

- 2. Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypochlorous acid method: reaction of hypochlorous acid aqueous solution with cyanuric acid slurry at low temperature to generate trichloroisocyanuric acid.-Hebei Kaihong Chemical Co., Ltd [khtcca.com]

- 4. This compound | 2782-57-2 [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Sodium Dichloroisocyanurate - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CN101186595A - A kind of preparation method of sodium dichloroisocyanurate - Google Patents [patents.google.com]

- 8. US3299060A - Method for producing stable salts of this compound - Google Patents [patents.google.com]

- 9. Dichlorocyanuric acid [webbook.nist.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. openknowledge.fao.org [openknowledge.fao.org]

An In-depth Technical Guide to Dichloroisocyanuric Acid

This technical guide provides a comprehensive overview of dichloroisocyanuric acid, including its chemical identity, physicochemical properties, synthesis, and mechanism of action, with a focus on its application as a disinfectant. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity

This compound, also known as dichlor, is a chlorinated derivative of cyanuric acid.[3] It is a stable source of chlorine and is widely used for disinfection and bleaching.[3] It is commercially available as the free acid and as its sodium and potassium salts.

Quantitative Data

The physicochemical properties of this compound and its common salts are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃HCl₂N₃O₃ | [1][2] |

| Molar Mass | 197.96 g/mol | [1][2] |

| Appearance | White crystalline solid/powder | [3][4][5] |

| Odor | Pungent, chlorine-like | [3][4] |

| Melting Point | 225 °C (437 °F; 498 K) | [1][6] |

| Density | 2.2 g/cm³ | [1] |

| Solubility in Water | Insoluble (<1 mg/ml at 27°C) | [2][6] |

| Available Chlorine | ~72% | [3] |

Table 2: Physicochemical Properties of this compound Salts

| Property | Sodium Dichloroisocyanurate | Sodium Dichloroisocyanurate Dihydrate |

| CAS Number | 2893-78-9 | 51580-86-0 |

| Molecular Formula | C₃Cl₂N₃NaO₃ | C₃Cl₂N₃NaO₃·2H₂O |

| Molar Mass | 219.95 g/mol | 255.98 g/mol |

| Appearance | White crystalline powder or granules | White crystalline powder or granules |

| Melting Point | 225 °C | 252 °C (decomposition) |

| Density | 1 g/cm³ | 1.97 g/cm³ at 25°C |

| Solubility in Water | Soluble (1:4 at 25°C) | 236.8 g/L |

| pH (in water) | 5.5 - 6.5 | 6.7 (10 g/L at 20°C) |

| Available Chlorine | ~61% | - |

| References | [7][8][9][10] | [2][11][12] |

Experimental Protocols: Synthesis of this compound

The primary method for the synthesis of this compound is the chlorination of cyanuric acid.[1]

Direct Chlorination of Cyanuric Acid

This process involves the direct reaction of chlorine gas with an aqueous slurry of cyanuric acid.

Materials:

-

Cyanuric acid

-

Chlorine gas (Cl₂)

-

Water

Procedure:

-

An aqueous slurry of cyanuric acid is prepared in a reaction vessel.

-

Chlorine gas is bubbled through the slurry.

-

The reaction is typically carried out at a controlled temperature, preferably below 25°C, to manage the exothermic nature of the reaction.[2]

-

The reaction proceeds according to the following equation: (C(O)NH)₃ + 2 Cl₂ → (C(O)NCl)₂(C(O)NH) + 2 HCl[1]

-

The resulting this compound, being sparingly soluble in water, precipitates out of the solution as a colorless solid.[1]

-

The solid product is then separated by filtration, washed with water, and dried.

Note: The degree of chlorination must be carefully controlled to prevent the formation of trichloroisocyanuric acid.[2]

Synthesis using Dichloro Monoxide

An alternative laboratory-scale synthesis involves the use of dichloro monoxide.

Materials:

-

Cyanuric acid

-

Dichloro monoxide (Cl₂O)

-

Water

Procedure:

-

Prepare an aqueous slurry of cyanuric acid (e.g., 2 kg in 18 L of water) at 25°C.[13]

-

Cool the slurry to 15°C.[13]

-

Slowly add dichloro monoxide (e.g., 1.41 kg over 1.5 hours) to the slurry.[13]

-

Continue the reaction until the pH of the system drops to 2.[13]

-

Filter the reaction mixture to isolate the solid product.[13]

-

Wash the solid with water and dry at 110°C for 3 hours to obtain this compound.[13] This method can yield a product with an available chlorine content of 70.0% and a yield of 96% based on cyanuric acid.[13]

Diagrams

Synthesis Workflow of this compound and its Sodium Salt

Caption: Synthesis workflow for this compound and its sodium salt.

Mechanism of Action: Hydrolysis and Disinfection

This compound and its salts act as disinfectants by releasing hypochlorous acid (HOCl) in water. Hypochlorous acid is a potent antimicrobial agent.

Caption: Hydrolysis of this compound and disinfection mechanism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 2782-57-2 [smolecule.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2782-57-2 [chemicalbook.com]

- 6. This compound, DRY | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chembk.com [chembk.com]

- 8. This compound sodium salt, 97% (dry wt.) 100 g | Request for Quote [thermofisher.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound sodium salt [himedialabs.com]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. This compound sodium salt dihydrate 51580-86-0 [sigmaaldrich.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of Dichloroisocyanuric Acid from Cyanuric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroisocyanuric acid (DCCA) and its corresponding sodium salt (NaDCC) are highly effective and stable sources of chlorine, finding extensive application as disinfectants, sanitizing agents, and reagents in organic synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound from cyanuric acid, focusing on the core chemical transformations, experimental methodologies, and key process parameters. Detailed experimental protocols derived from established literature are presented, along with a compilation of quantitative data to facilitate comparative analysis. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who are interested in the synthesis and application of this important chlorinated triazine.

Introduction

This compound (1,3-dichloro-1,3,5-triazinane-2,4,6-trione) is a heterocyclic compound belonging to the family of chlorinated isocyanurates. Its utility stems from its ability to release hypochlorous acid (HOCl) upon contact with water, a potent antimicrobial agent. The synthesis of DCCA from cyanuric acid is a well-established industrial process, primarily involving the chlorination of the cyanuric acid ring. The reaction can be modulated to produce either the free acid (DCCA) or its more soluble and stable sodium salt (NaDCC), which is available in both anhydrous and dihydrate forms. While primarily known for its disinfectant properties, DCCA and its derivatives also serve as versatile reagents in organic chemistry, participating in various oxidation and chlorination reactions. This guide will focus on the synthetic pathways from cyanuric acid to this compound.

Synthesis Methodology

The synthesis of this compound from cyanuric acid fundamentally involves the electrophilic substitution of the hydrogen atoms on the nitrogen of the triazine ring with chlorine. This is typically achieved through direct chlorination with elemental chlorine in an alkaline medium or by reaction with a hypochlorite (B82951) source.

A common industrial approach involves the initial formation of a salt of cyanuric acid, followed by chlorination. The process can be performed in a batch or continuous manner. Key to a successful and high-yield synthesis is the careful control of reaction parameters, particularly pH and temperature.

General Reaction Scheme

The overall reaction for the synthesis of this compound can be represented as follows:

(C(O)NH)₃ + 2 Cl₂ → (C(O)NCl)₂(C(O)NH) + 2 HCl[1]

In practice, the reaction is often carried out in the presence of a base to neutralize the HCl byproduct and to facilitate the formation of a more reactive cyanurate salt intermediate.

Experimental Protocols

The following sections detail representative experimental procedures for the synthesis of this compound and its sodium salt, based on methods described in the scientific and patent literature.

Synthesis of this compound via Chlorination of Disodium (B8443419) Cyanurate

This method involves the preparation of disodium cyanurate in situ, followed by chlorination.

Materials:

-

Cyanuric acid

-

Sodium hydroxide (B78521) (e.g., 30-50% aqueous solution)

-

Chlorine gas

-

Deionized water

Procedure:

-

A slurry of cyanuric acid in water is prepared in a reaction vessel equipped with stirring, cooling, and a gas inlet.

-

Sodium hydroxide solution is added to the slurry in a molar ratio of approximately 2:1 (NaOH:cyanuric acid) to form disodium cyanurate. The reaction is typically conducted at a controlled temperature, for instance, between 15-40°C.[2] The complete dissolution of cyanuric acid indicates the formation of the disodium salt.

-

Chlorine gas is then bubbled through the solution. The temperature is maintained, often in the range of 10-30°C.

-

The pH of the reaction mixture is carefully monitored and is a critical parameter. Chlorination is continued until the pH drops to a range of 1.7 to 3.5, which is optimal for the precipitation of this compound.[2]

-

The resulting slurry, containing precipitated this compound, is filtered.

-

The filter cake is washed with water to remove byproducts, primarily sodium chloride.

-

The purified this compound is then dried under vacuum.

Synthesis of Sodium Dichloroisocyanurate (NaDCC) from this compound

The isolated this compound can be converted to its sodium salt.

Materials:

-

This compound (wet or dry)

-

Sodium hydroxide or sodium carbonate

-

Deionized water

Procedure:

-

This compound is re-slurried in water.

-

An aqueous solution of sodium hydroxide or sodium carbonate is added to the slurry with vigorous stirring.

-

The addition of the base is controlled to maintain a pH between 6 and 7.

-

The reaction is typically carried out at a temperature between 5°C and 65°C.

-

The resulting slurry of sodium dichloroisocyanurate is then filtered.

-

The product is dried. If the dihydrate is desired, drying conditions are milder. For the anhydrous form, more stringent drying is required.

Quantitative Data

The following tables summarize key quantitative data for cyanuric acid, this compound, and its sodium salt, compiled from various sources.

Table 1: Physicochemical Properties

| Property | Cyanuric Acid | This compound | Sodium Dichloroisocyanurate (anhydrous) | Sodium Dichloroisocyanurate (dihydrate) |

| Molecular Formula | C₃H₃N₃O₃ | C₃HCl₂N₃O₃ | C₃Cl₂N₃NaO₃ | C₃Cl₂N₃NaO₃·2H₂O |

| Molecular Weight ( g/mol ) | 129.07 | 197.96 | 219.95 | 255.98 |

| Appearance | White crystalline solid | White crystalline solid with a chlorine-like odor | White crystalline powder or granules | White crystalline powder or granules |

| Melting Point (°C) | >360 (decomposes) | 225-227 (decomposes) | 240-252 (decomposes) | 252 (decomposition) |

| Solubility in Water | Sparingly soluble | 0.8 g/100g water at 25°C | Soluble | 236.8 g/L |

Table 2: Spectroscopic Data

| Spectroscopic Technique | This compound |

| FT-IR (cm⁻¹) | Carbonyl (C=O) stretching modes in the 1700-1600 cm⁻¹ region. |

| ³⁵Cl-NQR (MHz) | Resonance frequencies around 2.53 MHz, characteristic of chlorine atoms bonded to nitrogen in the triazine ring system. |

Table 3: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Molar Ratio (NaOH:Cyanuric Acid) for Disodium Cyanurate formation | 2.0-2.4 : 1 | [2] |

| Chlorination Temperature for DCCA | 15-40°C | [2] |

| Final pH for DCCA Precipitation | 1.7-3.5 | [2] |

| pH for NaDCC formation from DCCA | 6-7 | |

| Reported Yield of DCCA | >95% | [2] |

| Theoretical Available Chlorine (DCCA) | 71.7% | |

| Theoretical Available Chlorine (NaDCC, anhydrous) | 64.5% | |

| Theoretical Available Chlorine (NaDCC, dihydrate) | 55.0 - 57.0% | [3] |

Mandatory Visualizations

Experimental Workflow for DCCA Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Chlorinated Isocyanurates

Caption: Relationship between cyanuric acid and its chlorinated derivatives.

Role in Drug Development and Research

While this compound is not typically employed as an active pharmaceutical ingredient (API) due to its non-specific oxidative properties, it serves as a valuable reagent in the synthesis of more complex molecules. Its utility in drug development is primarily as a:

-

Chlorinating Agent: For the introduction of chlorine atoms into organic molecules.

-

Oxidizing Agent: It can be used for various oxidation reactions in organic synthesis.

The synthesis of novel compounds for drug discovery often requires a diverse toolbox of reagents, and the reactivity of DCCA makes it a useful component in this toolbox.

Conclusion

The synthesis of this compound from cyanuric acid is a robust and well-understood process. The key to achieving high yields of a pure product lies in the precise control of reaction conditions, especially pH and temperature. This guide has provided a consolidated overview of the synthesis, including detailed experimental protocols and quantitative data, to serve as a practical resource for chemists in research and development. The provided workflows and data tables offer a solid foundation for the laboratory-scale synthesis and understanding of this important industrial chemical.

References

An In-depth Technical Guide to the Mechanism of Action of Dichloroisocyanuric Acid as an Oxidizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroisocyanuric acid (DCC), and its more commonly used salt, sodium dichloroisocyanurate (NaDCC), are potent oxidizing agents widely employed as disinfectants, sanitizers, and bleaching agents. Their efficacy stems from the release of free available chlorine, primarily in the form of hypochlorous acid (HOCl), upon dissolution in water. This guide provides a comprehensive technical overview of the core mechanism of action of this compound as an oxidizing agent. It details the chemistry of chlorine release, the equilibrium dynamics with cyanuric acid, the subsequent oxidative damage to microbial macromolecules, and the factors influencing its reactivity. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study and application of chlorine-based oxidizing agents.

Introduction

This compound (1,3-dichloro-1,3,5-triazinane-2,4,6-trione) is a heterocyclic organic compound containing two reactive N-Cl bonds. It is a stable, solid source of chlorine, making it a safer and more convenient alternative to gaseous chlorine or liquid hypochlorite (B82951) solutions.[1] Its primary application lies in its ability to act as a potent oxidizing agent, which is harnessed for a wide range of antimicrobial and bleaching purposes.[1] Understanding the intricate mechanism of its action is crucial for optimizing its use, developing novel applications, and assessing its environmental impact.

Chemistry of this compound and Chlorine Release

The oxidizing capacity of this compound is not intrinsic to the molecule itself but is realized through its hydrolysis in water.

Hydrolysis and Formation of Hypochlorous Acid

Upon dissolution in water, this compound (DCC) or its sodium salt (NaDCC) rapidly hydrolyzes to release hypochlorous acid (HOCl) and cyanuric acid.[2][3] HOCl is a powerful oxidizing agent and the primary biocidal species responsible for the disinfectant properties of DCC.[3][4]

The hydrolysis reaction can be represented as follows:

C₃Cl₂HN₃O₃ + 2H₂O ⇌ C₃H₃N₃O₃ + 2HOCl (this compound + Water ⇌ Cyanuric Acid + Hypochlorous Acid)

For the more commonly used sodium dichloroisocyanurate (NaDCC), the reaction is:

NaC₃Cl₂N₃O₃ + 2H₂O ⇌ C₃H₃N₃O₃ + 2HOCl + NaOH (Sodium Dichloroisocyanurate + Water ⇌ Cyanuric Acid + Hypochlorous Acid + Sodium Hydroxide)

The Role of Cyanuric Acid: A Chlorine Reservoir

Cyanuric acid, the byproduct of DCC hydrolysis, plays a critical role in stabilizing the free available chlorine (FAC) in solution, particularly in the presence of sunlight (UV radiation).[5] It exists in equilibrium with the chlorinated isocyanurates, which act as a reservoir of chlorine.[3][4] As HOCl is consumed through oxidation reactions, the equilibrium shifts to release more HOCl from the chlorinated isocyanurates, thereby maintaining a relatively constant concentration of the active disinfectant over a longer period.[3][4] This "reservoir effect" enhances the longevity and efficiency of the disinfectant, especially in applications like swimming pool sanitation.[5]

dot

Caption: Hydrolysis of DCC and equilibrium with cyanuric acid.

Mechanism of Oxidative Action on Microbial Cells

The primary mechanism of action of DCC as an oxidizing agent is mediated by the highly reactive hypochlorous acid. HOCl is a small, uncharged molecule that can readily diffuse across the cell walls and membranes of microorganisms.[6] Once inside the cell, it exerts its potent oxidizing effects on a multitude of vital cellular components.[4][5]

Oxidation of Proteins

Proteins are major targets for HOCl due to their abundance and the high reactivity of certain amino acid side chains.[7][8][9] The oxidative attack by HOCl leads to a range of modifications, including:

-

Oxidation of Sulfur-Containing Amino Acids: Cysteine and methionine residues are particularly susceptible to oxidation by HOCl, leading to the formation of sulfenic acids, disulfides, and methionine sulfoxide.[4] This disrupts protein structure and function, especially for enzymes that rely on cysteine residues in their active sites.

-

Formation of Chloramines: The amino groups of lysine, arginine, histidine, and tryptophan, as well as the peptide backbone, can react with HOCl to form N-chloramines.[10] These chloramines can be relatively long-lived and can participate in secondary oxidation reactions.

-

Tryptophan Modification: The indole (B1671886) side chain of tryptophan is readily oxidized, leading to the formation of various products that can alter protein structure and function.[8]

-

Protein Unfolding and Aggregation: The extensive oxidative modification of amino acid residues disrupts the intricate three-dimensional structure of proteins, leading to unfolding and subsequent aggregation.[3] This loss of protein homeostasis is a major contributor to cell death.

dot

Caption: Pathway of protein oxidation by hypochlorous acid.

Damage to Lipids and Membranes

HOCl can react with lipids in the cell membrane, particularly the unsaturated fatty acid chains, leading to the formation of lipid hydroperoxides and chlorohydrins.[4] This process, known as lipid peroxidation, disrupts the integrity and fluidity of the cell membrane, leading to increased permeability and leakage of cellular contents.

Damage to Nucleic Acids

While proteins are considered the primary target, HOCl can also react with nucleic acids (DNA and RNA). The purine (B94841) and pyrimidine (B1678525) bases are susceptible to oxidation and chlorination, which can lead to mutations and inhibition of DNA replication and transcription.

Quantitative Data on Oxidizing Properties

The efficacy of this compound as an oxidizing agent can be quantified through several parameters.

| Parameter | Value/Range | Source(s) |

| Available Chlorine Content | ||

| This compound (DCC) | ~70% | [1] |

| Sodium Dichloroisocyanurate (NaDCC), Anhydrous | 62-64% | [4] |

| Sodium Dichloroisocyanurate (NaDCC), Dihydrate | 55-56% | [4] |

| Oxidation-Reduction Potential (ORP) | ||

| This compound Solution | -830 to -870 millivolts (for DCCA production) | [11] |

| Hypochlorous Acid (HOCl) | E⁰ = +1.28 V | [3] |

| Antimicrobial Efficacy (Log Reduction) | ||

| Pseudomonas aeruginosa biofilm (NaDCC) | ≥ 8.70 log₁₀ reduction | [6] |

| SARS-CoV-2 (0.00108-0.0011% NaDCC) | Effective inactivation | [12] |

| Candida albicans (NaDCC) | Effective | [13][14] |

| Escherichia coli (10,000 ppm NaDCC) | High antimicrobial activity | [15] |

Experimental Protocols

Determination of Available Chlorine

Principle: The available chlorine (in the form of HOCl and OCl⁻) oxidizes iodide (I⁻) to iodine (I₂), which is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using starch as an indicator.

Procedure:

-

Accurately weigh a known amount of the DCC or NaDCC sample.

-

Dissolve the sample in a known volume of distilled water.

-

Add an excess of potassium iodide (KI) solution and acidify the solution (e.g., with acetic acid).

-

Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes a pale yellow.

-

Add a few drops of starch indicator solution, which will turn the solution blue-black.

-

Continue the titration with sodium thiosulfate until the blue-black color disappears.

-

Calculate the available chlorine content based on the volume and concentration of the sodium thiosulfate solution used.

Antimicrobial Efficacy Testing: Use-Dilution Test

Principle: This method determines the effectiveness of a disinfectant on a hard, non-porous surface.

Procedure:

-

Prepare cultures of the target microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

-

Immerse sterile stainless steel carriers into the bacterial culture and then allow them to dry under controlled conditions, leaving a film of dried bacteria on the surface.

-

Prepare a series of dilutions of the DCC or NaDCC solution to be tested.

-

Immerse the inoculated carriers into the different disinfectant dilutions for a specified contact time (e.g., 10 minutes).

-

Remove the carriers and transfer them to a tube containing a neutralizing broth to stop the action of the disinfectant.

-

Incubate the tubes and observe for microbial growth.

-

The highest dilution that kills the bacteria on all replicate carriers is considered the effective use-dilution.

dot

Caption: Workflow for the Use-Dilution Test.

Conclusion

The mechanism of action of this compound as an oxidizing agent is a multi-step process initiated by its hydrolysis to form hypochlorous acid. The subsequent indiscriminate oxidative attack by HOCl on vital microbial components, particularly proteins, leads to rapid cellular dysfunction and death. The presence of cyanuric acid provides a stabilizing effect, ensuring a sustained release of the active chlorine species. This in-depth understanding of its chemical and biological activity is paramount for its effective and safe application in various scientific and industrial settings. Further research into the reaction kinetics with specific biomolecules and the development of strategies to mitigate the formation of disinfection byproducts will continue to refine the use of this versatile oxidizing agent.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. The effects of neutrophil-generated hypochlorous acid and other hypohalous acids on host and pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surviving Reactive Chlorine Stress: Responses of Gram-Negative Bacteria to Hypochlorous Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypochlorous Acid: Mechanisms of Action Against Viruses [eureka.patsnap.com]

- 6. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hypochlorous acid-mediated modification of proteins and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Hypochlorite-induced oxidation of amino acids, peptides and proteins - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO1993008177A1 - Process for producing chloroisocyanurates with hypochlorous acid - Google Patents [patents.google.com]

- 12. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. thejcdp.com [thejcdp.com]

- 14. researchgate.net [researchgate.net]

- 15. Medwin Publishers | In Vitro Antimicrobial Activity of Chlorine Effervescent Tablets against Some Pathogenic Bacteria and Fungi [medwinpublishers.com]

Physical and chemical properties of sodium dichloroisocyanurate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of sodium dichloroisocyanurate (NaDCC). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

Sodium dichloroisocyanurate is a white crystalline solid available in both anhydrous and dihydrate forms. It is characterized by a slight chlorine odor.[1] Key physical properties are summarized in the tables below.

Anhydrous Sodium Dichloroisocyanurate

| Property | Value | References |

| CAS Number | 2893-78-9 | [1] |

| Molecular Formula | C₃Cl₂N₃NaO₃ | [2] |

| Molecular Weight | 219.95 g/mol | [1][2] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 225 °C (decomposes) | [2] |

| Density | 1 g/cm³ | [2] |

| Solubility in Water | 25 g/100 mL (at 25 °C) | [2][3] |

| Available Chlorine | 60% to 64.5% | [2][3] |

| pH (1% aqueous solution) | 5.8 to 7.0 | [1][2] |

Sodium Dichloroisocyanurate Dihydrate

| Property | Value | References |

| CAS Number | 51580-86-0 | [1] |

| Molecular Formula | C₃H₄Cl₂N₃NaO₅ | [4] |

| Molecular Weight | 255.97 g/mol | [1][4] |

| Appearance | White, free-flowing crystalline powder or granular solid | [4][5] |

| Decomposition Temperature | > 240 °C | [4][5] |

| Density (at 20 °C) | 0.96 g/cm³ | [4] |

| Solubility in Water | 25 g/100 mL (at 25 °C) | [4] |

| Available Chlorine | 55% to 57% | [1] |

| pH (1% solution) | 6.0 - 7.0 | [5] |

Chemical Properties

Sodium dichloroisocyanurate is a potent oxidizing agent and a stable source of free available chlorine (FAC) in the form of hypochlorous acid (HOCl).[6][7] Its chemical behavior is central to its wide range of applications, particularly as a disinfectant and sterilizing agent.[8][9]

Hydrolysis and Aqueous Equilibria

Upon dissolution in water, sodium dichloroisocyanurate rapidly hydrolyzes to release hypochlorous acid (HOCl), the primary antimicrobial agent, and sodium cyanurate.[10][11] This process establishes a complex set of equilibria involving various chlorinated and non-chlorinated isocyanurates.[10][12] The cyanuric acid produced in this reaction acts as a stabilizer, protecting the free chlorine from degradation by sunlight, a property particularly useful in applications such as swimming pool sanitation.[1][11]

The overall hydrolysis reaction can be simplified as:

C₃N₃O₃Cl₂Na + 2H₂O ↔ C₃N₃O₃H₂Na + 2HOCl[5][10]

The distribution of chemical species in an aqueous solution of NaDCC is dependent on the total available chlorine, total isocyanurates, pH, and temperature.[10] For instance, in a solution with 1.0 mg/L of total available chlorine at pH 7.0, the approximate distribution is:

-

Hypochlorous acid (HOCl): 48.1%

-

Monochloroisocyanurate: 26.8%

-

Dichloroisocyanurate: 11.8%

-

Hypochlorite (OCl⁻): 12.8%[10]

This equilibrium acts as a reservoir of "bound" chlorine. As the free available chlorine (HOCl) is consumed through reaction with organic matter or microorganisms, the chlorinated isocyanurates rapidly dissociate to release more HOCl, thus maintaining a sustained disinfecting action.[10][11]

References

- 1. filab.fr [filab.fr]

- 2. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 3. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]

- 5. journalijdr.com [journalijdr.com]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. Search results [inis.iaea.org]

- 8. CN101186595A - A kind of preparation method of sodium dichloroisocyanurate - Google Patents [patents.google.com]

- 9. P-263. Sodium dichloroisocyanurate: A promising candidate for the disinfection of resilient drain biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Study on determination of free chlorine content in sodium dichloroisocyanurate solution by UV-Vis absorption spetrometry | International Journal of Development Research (IJDR) [journalijdr.com]

- 12. who.int [who.int]

Navigating the Solubility Landscape of Dichloroisocyanuric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dichloroisocyanuric acid (DCC), a stable and efficient chlorine-donating agent, sees widespread application in disinfection and sanitation. While its properties in aqueous systems are well-documented, a comprehensive understanding of its behavior in organic solvents is crucial for its application in non-aqueous reaction media, formulation development, and analytical chemistry. This technical guide provides a detailed overview of the known solubility characteristics of this compound in organic solvents, outlines robust experimental protocols for its quantitative determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium defined as the maximum concentration of the solute that can dissolve in the solvent at a specific temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar intermolecular forces. For this compound, a polar molecule, its solubility is expected to be higher in polar organic solvents.

Qualitative Solubility Profile

Literature consistently describes this compound as being readily soluble in polar organic solvents.[1] This class of solvents includes:

-

Ketones: such as acetone (B3395972) and methyl ethyl ketone.

-

Nitriles: such as acetonitrile.

-

Esters: such as ethyl acetate.

Conversely, DCC exhibits very low solubility in water.[2] One source quantifies this as 0.8g per 100g of water at 25°C. This low aqueous solubility is a key characteristic distinguishing it from its highly water-soluble sodium salt, sodium dichloroisocyanurate (NaDCC).

Quantitative Solubility Data

To provide a point of reference, the solubility of structurally related chlorinated isocyanurates has been reported:

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Trichloroisocyanuric Acid | Acetone | 30 | 35.0 |

| Sodium Dichloroisocyanurate | Acetone | 30 | 0.5 |

Note: This data is for related compounds and should be used as a general indicator only. The solubility of this compound is expected to differ.

The significant difference in solubility between trichloroisocyanuric acid and sodium dichloroisocyanurate in acetone highlights the profound impact of small structural changes on the solubility of these compounds.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, researchers can employ established methodologies to determine the solubility of this compound in specific organic solvents. The following are detailed protocols for the gravimetric and UV-Vis spectrophotometric methods.

Gravimetric Method

This classic and straightforward method involves determining the mass of the dissolved solute in a saturated solution by evaporating the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Ensure a constant temperature is maintained (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

-

-

Separation of Solid and Liquid Phases:

-

Cease agitation and allow the undissolved solid to settle for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the experimental temperature, preventing precipitation or further dissolution.

-

Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total weight of the container with the filtered saturated solution.

-

Evaporate the solvent from the solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound (below its melting point of approximately 225-230°C).

-

Once the solvent is fully evaporated, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final constant weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in grams of solute per 100 grams of solvent.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be more rapid and require less material than the gravimetric method.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which the solubility is being determined.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of the standards (R² > 0.99).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (Steps 1 and 2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While the qualitative solubility of this compound in polar organic solvents is established, the lack of precise quantitative data necessitates experimental determination for specific applications. The gravimetric and spectrophotometric methods detailed in this guide provide robust frameworks for researchers to generate reliable solubility data. The acquisition of such data will be invaluable for advancing the use of this compound in organic synthesis, formulation science, and other non-aqueous applications. It is recommended that for any new solvent system, the solubility be determined experimentally to ensure accurate and reproducible results.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Dichloroisocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition of Dichloroisocyanuric acid (DCCNa) and its commonly used sodium salt (NaDCC). Understanding the thermal behavior of this potent oxidizing and chlorinating agent is critical for ensuring safety during its handling, storage, and application in various industrial and pharmaceutical processes. This document synthesizes key findings from thermal hazard evaluations, outlines experimental protocols for analysis, and presents decomposition data in a clear, accessible format.

Executive Summary

This compound and its salts are known for their thermal sensitivity. Decomposition is an exothermic process that can be initiated by heat, moisture, or contact with incompatible materials, potentially leading to a thermal runaway reaction.[1][2] Key hazardous decomposition products include chlorine, hydrogen chloride, and various nitrogen oxides.[3][4] This guide details the critical temperature parameters, kinetic models, and experimental methodologies used to characterize these hazards, providing a crucial resource for risk assessment and the development of safe handling procedures.

Thermal Decomposition Properties

The thermal decomposition of this compound is a complex process influenced by factors such as its form (acid vs. salt, anhydrous vs. dihydrate), the presence of impurities, and the surrounding environment.[4][5] Upon heating, the compound undergoes a vigorous decomposition, releasing a significant amount of energy and toxic gases.[2][6]

Decomposition Products

When subjected to heat, this compound and its sodium salt decompose to produce a range of hazardous gases. The primary decomposition products identified through techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TG-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) include:

-

Carbon Dioxide (CO₂)

-

Hydrogen Chloride (HCl)[3]

-

Nitrogen (N₂)

-

Nitrous Oxide (N₂O)

-

Nitrogen Dioxide (NO₂)[4]

-

Chlorine (Cl₂)[4]

-

Carbon Monoxide (CO)[3]

The release of chlorine gas can also be initiated by a reaction with even small quantities of water.[2][6][7]

Quantitative Thermal Analysis Data

A variety of thermo-analytical techniques are employed to quantify the thermal stability of this compound and its derivatives. The most common are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).[8] Below are summaries of quantitative data obtained from these experimental methods.

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with thermal transitions in a material. For NaDCC, DSC has been used to determine the onset temperature of decomposition and the total energy released.

| Sample | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Decomposition (ΔH, J/g) | Reference |

| Sodium Dichloroisocyanurate (50 mass% in water) | 42 | 50 | 2037.63 | [8] |

| Sodium Dichloroisocyanurate (30 mass% in water) | 72 | 84 | 1033.15 | [8] |

| Sodium Dichloroisocyanurate (10 mass% in water) | 87 | 93 | 390.48 | [8] |

| Sodium Dichloroisocyanurate Dihydrate | 240 | 250 | Not Specified | [9] |

Thermogravimetric Analysis (TGA) Data

Accelerating Rate Calorimetry (ARC) Data

ARC is a crucial tool for studying thermal runaway reactions under adiabatic conditions. It provides data on the onset temperature of self-heating, as well as the corresponding rates of temperature and pressure rise.

| Parameter | Value (for NaDCC) | Method | Reference |

| Activation Energy (Ea) | 108.5 kJ mol⁻¹ | Kissinger method (dynamic test) | [8] |

| Activation Energy (Ea) | 219.7 kJ mol⁻¹ | Maximum rate method (isothermal conditions) | [8] |

| Kinetic Model | A two-step decomposition model described as "N-order + autocatalytic" has been proposed based on a combination of model-free and model-fitting techniques. | This model suggests a complex decomposition process that may involve an initial solid-phase reaction followed by an autocatalytic decomposition in the resulting liquid phase, explaining the difference in activation energies. | [8] |

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying thermal stability data. The following sections outline the typical methodologies for the key analytical techniques used in the study of this compound.

Differential Scanning Calorimetry (DSC)

DSC experiments are performed to determine the temperatures and heat flows associated with thermal transitions in a material.

-

Sample Preparation : A small amount of the sample (typically 5-10 mg) is accurately weighed into an aluminum or gold-plated copper crucible.[10]

-

Encapsulation : The crucible is hermetically sealed to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup : The sample crucible and an empty reference crucible are placed in the DSC cell.[10]

-

Thermal Program : The cell is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5, 10, 15, and 20 K/min), under a nitrogen atmosphere.

-

Data Analysis : The differential heat flow to the sample and reference is measured as a function of temperature. The resulting thermogram is analyzed to determine onset temperatures, peak temperatures, and the enthalpy of decomposition by integrating the peak area.

Thermogravimetric Analysis (TGA)

TGA is used to measure the mass loss of a sample as it is heated.

-

Sample Preparation : A small, accurately weighed sample is placed in a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup : The pan is placed onto the TGA's microbalance within the furnace.

-

Thermal Program : The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., ambient to 600°C).

-

Atmosphere : The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, to study thermal decomposition, or an oxidative gas like air to study oxidative stability.

-

Data Analysis : The weight of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on decomposition temperatures and the composition of the material.

Accelerating Rate Calorimetry (ARC)

ARC is employed to simulate a worst-case thermal runaway scenario.

-

Sample Preparation : A sample (typically 1-6 g) is loaded into a spherical, high-pressure sample bomb made of a material compatible with the chemical (e.g., titanium, stainless steel).[11]

-

Instrument Setup : The bomb, equipped with a pressure transducer and a thermocouple, is placed inside a heavily insulated calorimeter chamber.

-

Experimental Mode : The instrument typically operates in a "Heat-Wait-Search" mode.[2] The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating (exothermic activity).

-

Adiabatic Condition : Once a pre-defined self-heating rate (e.g., 0.02 °C/min) is detected, the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.[11]

-

Data Collection : The temperature and pressure of the sample are recorded as a function of time until the reaction is complete. This data is used to determine the time to maximum rate (TMR), self-accelerating decomposition temperature (SADT), and other critical safety parameters.[8]

Visualizations

Experimental Workflow for Thermal Hazard Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. researchgate.net [researchgate.net]

- 4. docta.ucm.es [docta.ucm.es]

- 5. Dichloroisocyanurate | C3HCl2N3O3 | CID 16726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3299060A - Method for producing stable salts of this compound - Google Patents [patents.google.com]

- 7. piketech.com [piketech.com]

- 8. researchgate.net [researchgate.net]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 11. sfu.ca [sfu.ca]

Dichloroisocyanuric acid and its sodium salt dihydrate forms

An In-depth Technical Guide to Dichloroisocyanuric Acid and its Sodium Salt Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (DCCA) and its sodium salt dihydrate (NaDCC·2H₂O), focusing on their chemical properties, synthesis, analytical methodologies, and mechanisms of action. This document is intended to serve as a valuable resource for professionals in research and development.

Introduction

This compound and its sodium salt are stable sources of chlorine, widely recognized for their potent disinfectant and biocidal properties.[1] These N-halamine compounds are utilized across various sectors, including water treatment, sanitation, and the food industry, due to their efficacy against a broad spectrum of microorganisms.[2][3][4] In research and drug development, their antimicrobial characteristics are of significant interest for applications in areas such as wound dressings and the prevention of microbial contamination.[2]

Chemical and Physical Properties

This compound and its sodium salt dihydrate exhibit distinct physicochemical properties that are crucial for their application and handling. The quantitative data for these compounds are summarized in the tables below for easy comparison.

Table 1: Physical and Chemical Properties of this compound (DCCA)

| Property | Value | Reference |

| Chemical Formula | C₃HCl₂N₃O₃ | [5] |

| Molar Mass | 197.96 g/mol | [5] |

| Appearance | Colorless solid | [5] |

| Density | 2.2 g/cm³ | [5] |

| Melting Point | 225 °C (437 °F; 498 K) | [5] |

| Available Chlorine | ~70% | [6] |

Table 2: Physical and Chemical Properties of Sodium Dichloroisocyanurate Dihydrate (NaDCC·2H₂O)

| Property | Value | Reference |

| Chemical Formula | C₃Cl₂N₃NaO₃ · 2H₂O | [7] |

| Molar Mass | 255.98 g/mol | [7] |

| Appearance | White crystalline solid | [8] |

| Solubility in Water | 236.8 g/L | [7] |

| pH (10 g/L in H₂O) | 6.7 (at 20 °C) | [7] |

| Melting Point | 252 °C (decomposition) | [7] |

| Density | 1.97 g/cm³ (at 25 °C) | [7] |

| Available Chlorine | ~56% | [2] |

Synthesis of this compound and its Sodium Salt

The synthesis of these compounds involves the chlorination of cyanuric acid. The following sections provide an overview of the manufacturing processes.

Synthesis of this compound (DCCA)

This compound is produced through the direct chlorination of cyanuric acid.[5]

Synthesis of Sodium Dichloroisocyanurate (NaDCC)

The sodium salt is typically synthesized from this compound or through a multi-step process starting from urea. A common industrial method involves the reaction of a cyanuric acid slurry with sodium hydroxide, followed by chlorination.[2][9]

Experimental Protocols

This section details key experimental procedures for the analysis and evaluation of DCCA and NaDCC.

Determination of Available Chlorine by Iodometric Titration

This method is widely used to quantify the active chlorine content. The principle involves the oxidation of iodide to iodine by the chlorine in the sample, followed by titration of the liberated iodine with a standard sodium thiosulfate (B1220275) solution.[9][10]

Materials:

-

Potassium iodide (KI), crystals

-

Standard sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)

-

Starch indicator solution

-

Acetic acid

-

Sample of DCCA or NaDCC

-

Deionized water

-

Erlenmeyer flask, burette, pipette, analytical balance

Procedure:

-

Accurately weigh a specific amount of the DCCA or NaDCC sample (e.g., 0.2-0.3 g) and dissolve it in a known volume of deionized water in an Erlenmeyer flask.

-

Add an excess of potassium iodide crystals (approximately 1 g) to the solution and swirl to dissolve.

-

Acidify the solution by adding a few milliliters of acetic acid. This will facilitate the liberation of iodine. The solution should turn a deep brown color, indicating the presence of free iodine.

-

Titrate the liberated iodine with the standard sodium thiosulfate solution from a burette until the brown color fades to a pale yellow.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely. This is the endpoint.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the percentage of available chlorine using the appropriate stoichiometric formula.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for the determination of this compound, its sodium salt, and its degradation product, cyanuric acid.[11]

Instrumentation and Conditions (Example for Cyanuric Acid):

-

HPLC System: With UV detector

-

Column: C18 or a specific column like a porous graphitic carbon column

-

Mobile Phase: A suitable buffer system, often with pH control

-

Detection Wavelength: 213 nm or 225 nm for cyanuric acid[11]

-

Flow Rate: Typically 1.0 mL/min

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of the analyte (e.g., cyanuric acid) of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase. Dilute as necessary to fall within the concentration range of the standards. Samples may require filtration before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution and record the peak area.

-

Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

Antimicrobial Efficacy Testing

The antimicrobial activity of DCCA and NaDCC can be evaluated against various microorganisms. A common method is the determination of the log reduction in microbial count after exposure.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)[12]

-

Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)

-

Sterile phosphate-buffered saline (PBS) or other neutralizer

-

Solutions of DCCA or NaDCC at various concentrations

-

Sterile test tubes, pipettes, and petri dishes

-

Incubator

Procedure:

-

Prepare Microbial Suspension: Culture the test microorganism in a suitable broth to a specific concentration (e.g., 10⁸ CFU/mL).

-